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Application Notes and Protocols for MCC950 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MCC950 is a potent and highly specific small-molecule inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a crucial component of the innate immune system that, when activated, triggers the release of proinflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. MCC950 offers a valuable tool for studying the role of the NLRP3 inflammasome in various disease models and holds therapeutic potential.[4] These application notes provide a comprehensive guide to the dosage and administration of MCC950 in animal models, based on preclinical research.

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by microbial components like lipopolysaccharide (LPS) or endogenous cytokines, leading to the upregulation of NLRP3 and pro-IL-1 β expression through the NF- κ B pathway. The second step, "activation," is triggered by a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which leads to the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1 β and pro-IL-18 into their mature, active forms.

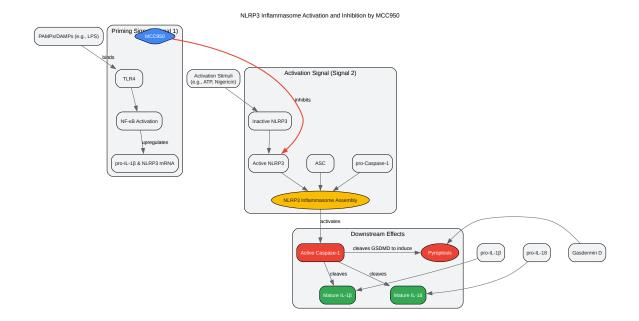






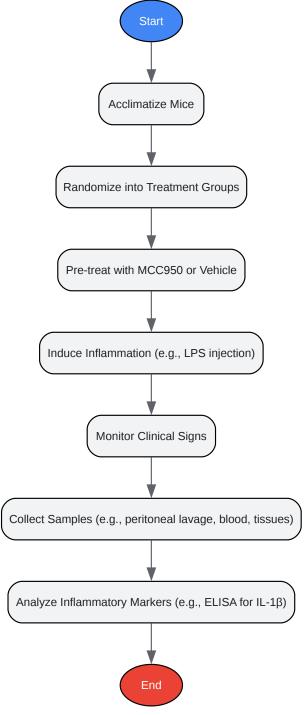
MCC950 specifically inhibits NLRP3 activation by directly targeting the NLRP3 ATP-hydrolysis motif, preventing the conformational change and oligomerization required for inflammasome assembly. It blocks the release of IL-1 β induced by various NLRP3 activators but does not inhibit other inflammasomes like AIM2 or NLRC4, nor does it affect the priming step or TLR signaling.







General Experimental Workflow for In Vivo Testing of MCC950



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